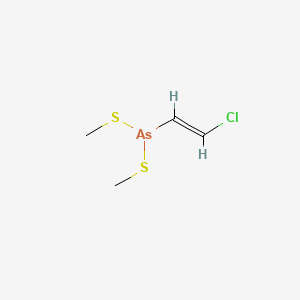
Arsine, bis(methylthio)(2-chlorovinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by the presence of arsenic, chlorine, and sulfur atoms within its molecular structure.
Preparation Methods
The synthesis of arsine, bis(methylthio)(2-chlorovinyl)- involves the reaction of arsenic trichloride with 2-chlorovinyl methyl sulfide under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as benzene or toluene to facilitate the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Arsine, bis(methylthio)(2-chlorovinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic trioxide and other oxidation products.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: The chlorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Arsine, bis(methylthio)(2-chlorovinyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of arsine, bis(methylthio)(2-chlorovinyl)- involves its interaction with cellular components, particularly thiol-containing enzymes and proteins . The compound binds to these molecules, disrupting their normal function and leading to cellular damage. This interaction is primarily mediated through the arsenic atom, which forms strong bonds with sulfur atoms in the target molecules .
Comparison with Similar Compounds
Arsine, bis(methylthio)(2-chlorovinyl)- is similar to other lewisite compounds, such as:
- Lewisite 1 (2-chlorovinyldichloroarsine)
- Lewisite 2 (bis(2-chlorovinyl)chloroarsine)
- Lewisite 3 (tris(2-chlorovinyl)arsine)
Compared to these compounds, arsine, bis(methylthio)(2-chlorovinyl)- is unique due to the presence of methylthio groups, which influence its chemical reactivity and biological activity .
Properties
CAS No. |
64049-10-1 |
|---|---|
Molecular Formula |
C4H8AsClS2 |
Molecular Weight |
230.6 g/mol |
IUPAC Name |
[(E)-2-chloroethenyl]-bis(methylsulfanyl)arsane |
InChI |
InChI=1S/C4H8AsClS2/c1-7-5(8-2)3-4-6/h3-4H,1-2H3/b4-3+ |
InChI Key |
NJKRWVWIAQCGSF-ONEGZZNKSA-N |
Isomeric SMILES |
CS[As](/C=C/Cl)SC |
Canonical SMILES |
CS[As](C=CCl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















